5-Oxotetrahydrothiophene-2-carboxylic acid

Catalog No.
S734788
CAS No.
222046-90-4
M.F
C5H6O3S
M. Wt
146.17 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-Oxotetrahydrothiophene-2-carboxylic acid

CAS Number

222046-90-4

Product Name

5-Oxotetrahydrothiophene-2-carboxylic acid

IUPAC Name

5-oxothiolane-2-carboxylic acid

Molecular Formula

C5H6O3S

Molecular Weight

146.17 g/mol

InChI

InChI=1S/C5H6O3S/c6-4-2-1-3(9-4)5(7)8/h3H,1-2H2,(H,7,8)

InChI Key

PYSNMSYPRJCMOU-UHFFFAOYSA-N

SMILES

C1CC(=O)SC1C(=O)O

Canonical SMILES

C1CC(=O)SC1C(=O)O

5-Oxotetrahydrothiophene-2-carboxylic acid is a sulfur-containing heterocyclic compound characterized by its unique structure, which includes a tetrahydrothiophene ring and a carboxylic acid functional group. Its molecular formula is C₅H₆O₃S, and it has a molecular weight of approximately 146.17 g/mol . The compound features a five-membered ring structure with a ketone group at the 5-position and a carboxylic acid at the 2-position, contributing to its chemical reactivity and potential biological activity.

Typical of carboxylic acids and ketones:

  • Decarboxylation: Under certain conditions, the carboxylic acid group may be removed, leading to the formation of tetrahydrothiophene derivatives.
  • Esterification: The carboxylic acid can react with alcohols to form esters, which are important in synthetic organic chemistry.
  • Reduction: The ketone group can be reduced to form an alcohol, potentially altering the compound's biological activity.

These reactions highlight the compound's versatility in organic synthesis and its potential as an intermediate in the production of more complex molecules.

Several methods can be employed to synthesize 5-oxotetrahydrothiophene-2-carboxylic acid:

  • Cyclization Reactions: Starting from appropriate precursors, cyclization can yield the tetrahydrothiophene ring structure.
  • Functional Group Modifications: The introduction of the carboxylic acid and ketone functionalities can be achieved through selective oxidation and carboxylation reactions.
  • Multistep Synthesis: A combination of reactions, including alkylation and oxidation steps, may be used to construct the desired compound from simpler starting materials.

These synthetic routes allow for the generation of 5-oxotetrahydrothiophene-2-carboxylic acid in sufficient purity for further research and application.

5-Oxotetrahydrothiophene-2-carboxylic acid has potential applications in various fields:

  • Pharmaceuticals: Its unique structure may lead to new drug candidates targeting specific diseases.
  • Agricultural Chemicals: Compounds with similar structures have been explored for use as pesticides or herbicides.
  • Synthetic Intermediates: This compound can serve as a building block in organic synthesis for creating more complex molecules.

The versatility of this compound makes it an attractive target for further research and development.

Interaction studies involving 5-oxotetrahydrothiophene-2-carboxylic acid are essential for understanding its biological mechanisms. Preliminary investigations into its interactions with enzymes or receptors could provide insights into its pharmacological potential. Studies focusing on its binding affinity and activity against specific biological targets would be beneficial for elucidating its therapeutic applications.

Several compounds share structural similarities with 5-oxotetrahydrothiophene-2-carboxylic acid. Below is a comparison highlighting their uniqueness:

Compound NameMolecular FormulaSimilarity IndexUnique Features
Tetrahydrothiophene-2-carboxylic acidC₅H₈O₂S0.65Lacks the oxo group
Methyl 4-Oxotetrahydrothiophene-3-carboxylateC₆H₈O₃S0.56Contains an additional methyl group
Tetrahydro-2H-thiopyran-4-carboxylic acid 1,1-dioxideC₅H₈O₄S0.52Features an additional oxygen atom
(2-Carboxyethyl)dimethylsulfonium chlorideC₆H₁₄O₂S0.50Different functional groups

These compounds illustrate the diversity within this chemical class while emphasizing the unique structural characteristics of 5-oxotetrahydrothiophene-2-carboxylic acid that may contribute to its distinct biological activities and synthetic utility .

XLogP3

0.4

Dates

Modify: 2023-08-15

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